molecular formula C25H22BrNO4 B1310845 Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid CAS No. 331763-76-9

Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid

Cat. No. B1310845
M. Wt: 480.3 g/mol
InChI Key: SZPFLELHTJMABC-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid is a derivative of amino acids that is modified with the Fmoc (9-fluorenylmethoxycarbonyl) protective group. This modification is commonly used in peptide synthesis to protect the amino group during the coupling of amino acids to form peptides. The Fmoc group is known for its ease of removal under mild basic conditions, which is advantageous in solid-phase peptide synthesis (SPPS) .

Synthesis Analysis

The synthesis of Fmoc-amino acids typically involves the introduction of the Fmoc protective group to the amino group of an amino acid. For example, the synthesis of 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid was achieved from Boc-Ser-OH with an overall yield of over 40% and was incorporated into peptides using standard Fmoc chemistry . Similarly, the synthesis of Fmoc-modified amino acids and peptides is a well-established process that allows for the incorporation of these building blocks into functional materials and biomolecules .

Molecular Structure Analysis

The molecular structure of Fmoc-amino acids has been extensively studied, with particular attention to the noncovalent interactions and supramolecular features that contribute to their properties. For instance, the crystal structure of a related Fmoc-protected amino acid, Fmoc-N-Me-Tyr(t-Bu)-OH, was determined by single-crystal X-ray diffraction, and its structural and conformational landscape was investigated using experimental and in silico approaches . These studies provide insights into the molecular electrostatic potentials and weak hydrogen-bonded patterns that are crucial for the self-assembly and interaction of these molecules.

Chemical Reactions Analysis

Fmoc-amino acids are designed to participate in specific chemical reactions, particularly in the formation of peptides and glycoconjugates. The chemoselective reaction of reducing sugars with peptides containing Fmoc-amino acids results in glycoconjugates that mimic natural O-linked glycopeptides . The Fmoc group itself is removed under basic conditions, typically using piperidine or other secondary amines, which allows for the sequential addition of amino acids in peptide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-amino acids are influenced by the hydrophobicity and aromaticity of the Fmoc moiety. These properties promote the self-assembly of the building blocks and are essential for the development of functional materials, such as hydrogels, biomaterials, and therapeutics . The Fmoc group also provides stability to the amino acids during synthesis and can be selectively removed without affecting other protective groups present in the molecule .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of Fmoc-protected amino acids, such as Fmoc-tyrosine and Fmoc-phenylalanine derivatives, are critical for developing novel hydrogelators, biomaterials, and therapeutics. The comprehensive summary of noncovalent interactions and supramolecular synthon patterns in the crystal structures of these amino acids highlights their importance in biomedical research and industry. The detailed study of these interactions provides insights into designing effective biomaterials with specific properties (Bojarska et al., 2020).

Peptide Synthesis and Biomedical Applications

Fmoc-protected amino acids are pivotal in solid-phase peptide synthesis (SPPS), offering a versatile methodology for creating biologically active peptides and proteins. The advancements in Fmoc SPPS methodology, including the introduction of various solid supports and side chain protecting groups, have significantly contributed to the synthesis of complex peptides and proteins. This methodological evolution underscores the Fmoc group's role in expanding the scope of bioorganic chemistry (Fields & Noble, 2009).

Material Science and Self-Assembly

Fmoc-modified amino acids and short peptides exhibit remarkable self-assembly features, making them essential building blocks for functional materials. The hydrophobicity and aromaticity of the Fmoc moiety promote the association of these building blocks, leading to the formation of various structures such as gels and fibers. These materials find applications in cell cultivation, drug delivery, and as bio-templates, highlighting the broad utility of Fmoc-modified compounds in creating bio-inspired materials (Tao et al., 2016).

Safety And Hazards

The safety data sheet indicates that this compound may cause eye and skin irritation, and may cause irritation of the digestive tract if ingested. It may also cause respiratory tract irritation if inhaled . In case of contact, rinse with pure water for at least 15 minutes and seek medical aid .

properties

IUPAC Name

(3R)-4-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrNO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPFLELHTJMABC-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid

CAS RN

331763-76-9
Record name (βR)-4-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331763-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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